molecular formula C24H25N5O3S2 B2718246 4-ETHOXY-N-{2-[3-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}BENZAMIDE CAS No. 532976-19-5

4-ETHOXY-N-{2-[3-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}BENZAMIDE

Cat. No.: B2718246
CAS No.: 532976-19-5
M. Wt: 495.62
InChI Key: IVPMTMJATILVIW-UHFFFAOYSA-N
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Description

4-ETHOXY-N-{2-[3-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-{2-[3-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}BENZAMIDE typically involves multiple steps. The process begins with the preparation of the core benzamide structure, followed by the introduction of the ethoxy group and the thiadiazole moiety. Key steps include:

    Formation of the Benzamide Core: This is achieved through the reaction of an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Ethoxy Group: This step involves the ethylation of the benzamide using ethyl iodide in the presence of a base.

    Attachment of the Thiadiazole Moiety: The thiadiazole ring is introduced via a nucleophilic substitution reaction, where the amine group of the thiadiazole reacts with a suitable electrophile on the benzamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-{2-[3-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiadiazole moiety, where nucleophiles can replace the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-ETHOXY-N-{2-[3-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biological Research: It is used as a probe to study various biological pathways and interactions due to its complex structure.

    Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-{2-[3-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain pathways, resulting in therapeutic effects such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-ETHOXY-N-{2-[3-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ETHYL}BENZAMIDE
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-ethoxy-N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S2/c1-3-32-18-10-8-17(9-11-18)23(31)25-12-13-29-14-21(19-6-4-5-7-20(19)29)33-15-22(30)26-24-28-27-16(2)34-24/h4-11,14H,3,12-13,15H2,1-2H3,(H,25,31)(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPMTMJATILVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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